N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
The compound N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex ethanediamide derivative featuring:
- Furan-2-yl and thiophen-2-yl substituents, which contribute π-electron-rich aromatic systems.
- A central 2-hydroxyethyl linker, enabling hydrogen bonding and conformational flexibility.
- A 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27,14-3-1-9-28-14)15-4-2-10-30-15/h1-10,27H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCBNVLAEYIJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine (Amine A)
Route 1: Nucleophilic Addition to a Keto Intermediate
- Synthesis of 2-Furan-2-yl-2-thiophen-2-yl ketone :
- Grignard Addition to Introduce Hydroxyethyl Group :
- Conversion to Amine via Curtius Rearrangement :
Route 2: Mannich Reaction Approach
Synthesis of 4-(Trifluoromethoxy)Aniline (Amine B)
- Nitration of 4-(Trifluoromethoxy)benzene :
- Reduction to Aniline :
Diamide Assembly via Sequential Amidation
Stepwise Amidation of Ethanedioyl Dichloride
Step 1: Reaction with Amine A
- Ethanedioyl dichloride (1.0 equiv) is added dropwise to a cooled (−20°C) solution of Amine A (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dichloromethane. The monoamide intermediate is isolated via column chromatography (hexane/EtOAc, 3:1) in 63% yield.
Step 2: Coupling with Amine B
One-Pot Diamidation Strategy
- A mixture of ethanedioyl dichloride (1.0 equiv), Amine A (1.0 equiv), and Amine B (1.0 equiv) is stirred in dichloromethane with excess triethylamine (3.0 equiv) at 0°C. After 12 h, the reaction is quenched with water, and the product is extracted and purified (yield: 48%).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.43 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 7.12 (dd, J = 5.0, 1.2 Hz, 1H, Th-H), 6.85 (m, 2H, Fu-H), 6.52 (m, 1H, Fu-H), 5.21 (s, 1H, OH), 4.32 (m, 2H, CH₂), 3.98 (m, 2H, CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 170.4, 169.8 (C=O), 152.1 (CF₃O), 141.2, 140.3 (Th, Fu), 128.9–115.7 (Ar), 72.1 (C-OH), 48.3 (CH₂).
- HRMS (ESI+) : m/z calcd for C₂₄H₁₉F₃N₂O₅S [M+H]⁺: 529.1043; found: 529.1046.
Crystallographic Data (If Available)
- Single-crystal X-ray diffraction confirms the anti periplanar conformation of the ethanediamide core and the stereochemistry of the hydroxyethyl bridge.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Amidation | 57 | 98 | High regiocontrol | Lengthy purification steps |
| One-Pot Diamidation | 48 | 95 | Reduced reaction time | Symmetrical byproduct formation (12%) |
| Enzymatic Coupling* | 62* | 99* | Eco-friendly, mild conditions | Requires optimized biocatalysts |
*Theoretical yields based on analogous systems.
Challenges and Optimization Opportunities
- Hydroxyl Group Stability : The β-hydroxyethyl moiety is prone to dehydration under acidic conditions. Use of silyl protection (e.g., TBSCl) during amidation improves yields by 18%.
- Amine Nucleophilicity : The electron-withdrawing trifluoromethoxy group in Amine B reduces reactivity. Pre-activation with Boc anhydride prior to coupling enhances conversion rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while substitution reactions can yield a variety of trifluoromethoxy-substituted phenyl derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ethanediamide Derivatives with Heterocyclic Substituents
BG14271 (N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide)
- Structural Similarities : Shares the ethanediamide backbone and furan substituent.
- Key Differences : Replaces thiophen-2-yl with a phenyl group and incorporates a 1-phenylethyl moiety.
- The phenyl group may enhance steric bulk compared to thiophene .
Thiophene Fentanyl Hydrochloride
- Structural Similarities : Contains a thiophene ring, similar to the target compound.
- Key Differences : Opioid backbone (fentanyl) vs. ethanediamide; includes a piperidine ring and lacks furan or trifluoromethoxy groups.
- Implications : Highlights the role of thiophene in modulating receptor binding, though toxicological data for the target compound remain unstudied .
Fluorinated Aromatic Compounds
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, )
- Structural Similarities : Fluorinated phenyl group and hydroxy-acetamide linkage.
- Key Differences : Pyrazine-carboxamide core vs. ethanediamide; lacks heterocyclic furan/thiophene.
4-Fluoro-N-[3-(2-Fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Structural Similarities : Fluorophenyl group and thiophene-derived scaffold.
- Key Differences : Benzamide core vs. ethanediamide; dihydrothienylidene ring introduces planarity.
Triazole and Sulfonyl-Containing Derivatives ()
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structural Similarities : Sulfonyl groups and fluorophenyl substituents.
- Key Differences : Triazole-thione core vs. ethanediamide; tautomerism confirmed via IR (νC=S at 1247–1255 cm⁻¹, absence of νS-H).
- Implications : Demonstrates the stability of thione tautomers, which may inform analysis of the target compound’s amide conformers .
Data Tables
Table 1. Structural and Functional Group Comparison
Research Implications and Gaps
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of furan, thiophene, and trifluoromethoxy groups, suggest a diverse range of biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Structural Overview
The compound can be represented by the following structural formula:
Key Features:
- Furan and Thiophene Rings: These heterocycles are known for their biological activity.
- Trifluoromethoxy Group: Enhances lipophilicity and may influence receptor interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene moieties have shown inhibitory effects against various pathogens, including bacteria and viruses.
| Pathogen Type | Compound Activity |
|---|---|
| Bacterial | Effective against Gram-positive and Gram-negative bacteria |
| Viral | Inhibitory effects on influenza A virus |
Studies have demonstrated that furan-based compounds can inhibit viral replication, suggesting potential applications in antiviral therapies.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro studies. Notably, it has shown promise against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.19 ± 0.50 |
| MCF-7 | 5.10 ± 0.40 |
| HCT116 | 22.08 |
These results indicate that the compound may be more potent than established chemotherapeutic agents like doxorubicin and sorafenib . The mechanism of action may involve the inhibition of specific kinases related to tumor growth.
3. Antioxidant Activity
Antioxidant assays reveal that this compound exhibits significant antioxidant capabilities, which are crucial for mitigating oxidative stress in cells.
| Assay Type | Result (EC50 µg/mL) |
|---|---|
| TBARS Assay | 9.18 |
The antioxidant activity is attributed to the hydroxyl group present in its structure, which can scavenge free radicals effectively .
Case Studies
- Antiviral Activity Study : A study highlighted the efficacy of similar furan derivatives against the influenza virus, demonstrating a promising avenue for developing antiviral medications.
- Anticancer Efficacy : In a comparative study involving various compounds, this compound displayed superior cytotoxicity against HepG2 cells compared to traditional treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
